Dibutyltin maleate

Description

Properties

IUPAC Name |

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029599 | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-04-6, 53507-04-3 | |

| Record name | Dibutyltin maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutyltin maleate CAS number 78-04-6

An In-Depth Technical Guide to Dibutyltin Maleate (CAS No. 78-04-6)

Abstract

This compound (DBTM), CAS No. 78-04-6, is an organotin compound with significant industrial utility, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in various polymerization reactions.[1][2] This guide provides a comprehensive technical overview of its chemical properties, mechanisms of action, synthesis, and analytical methods for professionals in research and drug development. While its efficacy in preventing polymer degradation is well-established, its application is governed by a significant toxicological profile that necessitates stringent safety and handling protocols. This document synthesizes field-proven insights into its dual role as a high-performance additive and a hazardous chemical, offering a balanced perspective on its industrial lifecycle.

Chemical Identity and Physicochemical Properties

This compound is a non-sulphur organotin compound characterized by a central tin atom bonded to two butyl groups and a maleate ester.[3] This structure is fundamental to its function in both stabilization and catalysis.

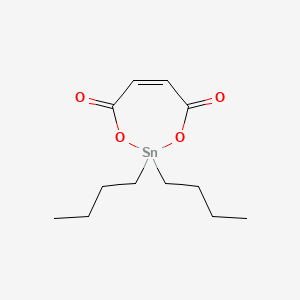

Chemical Structure

Caption: Chemical structure of this compound.

Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (Z)-but-2-enedioate;dibutyltin(2+) | [4] |

| Synonyms | Di-n-butyltin maleate, Butyl tin maleate | [3] |

| CAS Number | 78-04-6 | [3] |

| Molecular Formula | C12H20O4Sn | [3][4] |

| Molecular Weight | 346.99 g/mol | [3][4] |

| Appearance | White amorphous powder or crystals | [1][2] |

| Melting Point | 135-140 °C | [5] |

| Specific Gravity | 1.36-1.42 g/cm³ (at 24 °C) | [1] |

| Solubility | Soluble in benzene, acetone, ethanol, organic esters. Insoluble in water. | [1][3][5] |

Core Applications and Mechanisms of Action

DBTM's industrial value is rooted in its ability to intervene in chemical degradation and polymerization pathways.

Heat Stabilization of Polyvinyl Chloride (PVC)

PVC is inherently unstable at the high temperatures required for processing.[6] The degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer backbone.[7][8] This creates conjugated double bonds (polyenes) that absorb visible light, causing discoloration, and compromises the material's physical properties.[7][9] This reaction is autocatalytic, as the released HCl accelerates further degradation.[6][9]

DBTM provides high thermal stability and clarity, functioning through a multi-pronged mechanism.[2][3]

-

HCl Scavenging : DBTM readily reacts with and neutralizes hydrogen chloride as it is formed, preventing the autocatalytic degradation cycle.[10]

-

Labile Chlorine Substitution : The primary cause of PVC instability is the presence of structural defects, particularly allylic chlorine atoms, which are highly susceptible to elimination.[7] DBTM substitutes these labile chlorines with more stable maleate ester groups, effectively passivating these initiation sites and preventing the "zipper" reaction of dehydrochlorination.[10]

-

Disruption of Polyenes : The maleate group within the DBTM molecule can undergo Diels-Alder reactions with the conjugated double bonds formed during degradation. This breaks up the long, color-causing polyene sequences, thus preserving the material's original color.[10]

Caption: Mechanism of PVC stabilization by this compound (DBTM).

Catalysis in Polymer Synthesis

DBTM also functions as an effective catalyst, particularly in reactions involving esters and urethanes.[2][11]

-

Ring-Opening Polymerization (ROP) : DBTM has been successfully used as an initiator for the solvent-free ROP of ε-caprolactone to produce polycaprolactone (PCL), a biodegradable polyester.[12] The mechanism is believed to be a coordination-insertion pathway, where the monomer coordinates to the tin center before inserting into a Sn-O bond.[12]

-

Esterification and Transesterification : As a Lewis acid, DBTM can catalyze esterification and transesterification reactions, often used in the production of coatings, adhesives, and resins.[2][6][11]

-

Polyurethane Formation : Organotin compounds, including dibutyltin derivatives, are widely used to catalyze the reaction between isocyanates and diols to form polyurethanes.[11]

Synthesis and Manufacturing Process

The industrial synthesis of DBTM is achieved through a high-yield reaction that ensures a pure, crystalline product.[13]

Industrial Synthesis Protocol

The following protocol is based on a patented method for preparing anhydrous DBTM.[13]

-

Charging the Reactor : To a suitable reaction vessel, add an inert cycloaliphatic hydrocarbon solvent with a boiling point ≥ 75°C (e.g., cyclohexane). The typical solvent-to-product ratio is between 0.6:1 and 1:1.[13]

-

Reactant Addition : Add a stoichiometric amount of maleic anhydride to the solvent. Heat the mixture to 60-65 °C to melt the anhydride.[13]

-

Reaction with Dibutyltin Oxide : Begin the portion-wise addition of a stoichiometric amount of dibutyltin oxide. Maintain the reaction temperature between 70-80 °C during the addition, which typically takes 30-40 minutes.[13]

-

Reaction Completion : After the addition is complete, maintain the reaction mixture at approximately 75 °C for 60-90 minutes to ensure the reaction goes to completion. The DBTM product forms and dissolves in the hot solvent.[13]

-

Crystallization : Cool the reaction mixture slowly. As the solution cools to below 40 °C, the pure DBTM product begins to crystallize, forming a thick slurry.[13]

-

Isolation and Drying : Further cool the slurry to 20-25 °C and hold for 30-90 minutes to maximize precipitation. Recover the crystalline product via filtration or decantation.[13]

-

Drying : Dry the recovered filter cake in trays at 50-90 °C to yield the final, off-white powdered product. Yields typically exceed 90%.[13]

Caption: Industrial synthesis workflow for this compound.

Toxicological Profile and Safety Protocols

DBTM is a hazardous substance and requires strict handling procedures. Its toxicity profile indicates severe acute and chronic health risks.[1][3][4]

Human Health Hazards

Organotin compounds are known for their toxicity, with effects targeting the immune, nervous, and reproductive systems.[1]

| Hazard Class | GHS Classification & Statement | Source(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | [3][14] |

| Acute Inhalation Toxicity | Category 2: Fatal if inhaled (H330) | [3][14] |

| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage (H314) | [3][14] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction (H317) | [3][5] |

| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects (H341) | [3][4] |

| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child (H360) | [3][4] |

| STOT (Repeated Exposure) | Category 1: Causes damage to organs through prolonged or repeated exposure (H372) | [3][4] |

-

Acute Exposure : Inhalation of dust can be fatal.[1][3] Skin contact can cause severe chemical burns that are slow to heal, while ingestion can cause serious internal damage.[1][5]

-

Chronic Exposure : Long-term exposure can lead to cumulative health effects, with documented negative impacts on the reproductive and immune systems.[1] Dibutyltin compounds can cause withering of the thymus gland, a key component of the immune system.[1]

Laboratory and Industrial Handling Protocols

Due to its high toxicity, all contact must be avoided.[1]

-

Engineering Controls : Always handle DBTM within a well-ventilated area, preferably in a fume hood or a closed system with appropriate exhaust ventilation.[1][15] Prevent the concentration of dust in low-lying areas.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield conforming to EN 166(EU) or NIOSH (US) standards.[14]

-

Skin Protection : Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat. Ensure that no skin is exposed.[1][5]

-

Respiratory Protection : For operations that may generate dust, use a full-face respirator with a particulate filter (type ABEK or equivalent).[5]

-

-

Handling Procedures :

-

Spill and Cleanup :

-

Minor Spills : Use dry cleanup procedures.[1] Carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal. Avoid generating dust.[1] The vacuum must be fitted with a HEPA filter.[1]

-

Major Spills : Evacuate the area and move upwind.[1] Wear full-body protective clothing with breathing apparatus.[1] Contain the spill and prevent entry into drains or waterways.[1]

-

Environmental Fate and Ecotoxicity

Organotin compounds are recognized as significant environmental pollutants due to their persistence and toxicity.

-

Persistence and Transport : DBTM and other organotins bind strongly to sediments and soils.[16][17] Their degradation in the environment is slow, though it can be accelerated by sunlight and microbial action.[17]

-

Ecotoxicity : Dibutyltin compounds are harmful to aquatic organisms.[1] As degradation products of the even more toxic tributyltin (TBT), they contribute to the overall environmental burden of organotins, which are known to cause endocrine disruption and mortality in aquatic species even at low concentrations.[16][17][18]

Analytical Methodologies

Accurate quantification of DBTM is crucial for monitoring occupational exposure and environmental contamination. The standard approach involves measuring the total tin content.

Protocol: Determination of DBTM in Air (OSHA Method)

This protocol outlines the analysis of airborne DBTM by quantifying elemental tin.[19]

-

Sample Collection : Collect air samples on a 0.8-micron mixed cellulose ester filter (MCEF) using a personal sampling pump at a flow rate of 1-2 L/min. A minimum air volume of 200 L is recommended.[19]

-

Sample Preparation (Digestion) :

-

Carefully transfer the filter sample to a clean beaker.

-

Add concentrated sulfuric acid and 30% hydrogen peroxide.

-

Heat the sample to digest the organic matrix, leaving the tin in an acid-soluble form.

-

Dilute the digested sample to a known volume with 10% hydrochloric acid.[19]

-

-

Instrumentation : Use an Atomic Absorption (AA) spectrophotometer equipped with a heated graphite furnace (HGA) and an electrodeless discharge lamp for tin.[19]

-

Analysis :

-

Prepare a series of tin standards from a stock 1000 µg/mL Sn standard or by dissolving pure DBTM.[19]

-

Aspirate the prepared samples and standards into the graphite furnace.

-

Measure the absorbance at the appropriate wavelength for tin.

-

Construct a calibration curve from the standards and determine the concentration of tin in the samples.

-

-

Interferences : Be aware that other soluble tin compounds present in the sample will interfere with the analysis.[19]

Conclusion

This compound is a highly effective and versatile organotin compound, indispensable as a heat stabilizer in the PVC industry and as a catalyst for specialized polymer synthesis. Its performance is counterbalanced by its significant toxicity to human health and the environment. Therefore, its use demands a profound understanding of its chemical behavior and adherence to the highest standards of industrial hygiene, safety protocols, and environmental stewardship to mitigate risks throughout its lifecycle.

References

- Hirshman, J. L., & Breza, E. J. (1970). U.S. Patent No. 3,522,282. U.S.

- ResearchGate. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. [Link]

- Unilong. (n.d.). This compound (CAS 78-04-6) Supplier for Industrial Use. [Link]

- Occupational Safety and Health Administration. (n.d.). This compound as Sn. [Link]

- Liu, J., Song, X., Yan, L., & Shang, H. (2015). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Russian Journal of Applied Chemistry. [Link]

- Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. [Link]

- Wikipedia. (n.d.). Dibutyl maleate. [Link]

- Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]

- ResearchGate. (n.d.). Mechanisms of PVC thermal degradation and stabilization: A review. [Link]

- Czaplicka, M., & Wasik, A. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43(1), 1-32. [Link]

- Santalad, A., & Teveth, S. (2014). Human exposure, biomarkers, and fate of organotins in the environment. Reviews of environmental contamination and toxicology, 229, 1-28. [Link]

- Ghioca, P., et al. (2011). Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. Materials, 4(2), 396-409. [Link]

- Ingham, R. K., Rosenberg, S. D., & Gilman, H. (1960). Organotin Compounds. Chemical Reviews, 60(5), 459-539. [Link]

- Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]

- LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

- Starnes, W. H. (1968). Mechanism of PVC Degradation. Rubber Chemistry and Technology, 41(1), 1-32. [Link]

- Rahimi, A., & Ayaz, M. (2021). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). Journal of Polymer Research, 28(5), 1-13. [Link]

- Wypych, G. (2012).

- Li, Y., et al. (2022). Occurrence and risk assessment of organotin compounds in the surface water of the upper Yangtze River Estuary. Frontiers in Environmental Science, 10. [Link]

- Naoom, N. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8. [Link]

- Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. [Link]

- Green, A. A. (1992). W.O. Patent No. 1992001017A1.

- Sharma, M., & Sharma, K. (2016). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). International Journal of Engineering and Management Research, 6(1), 57-62. [Link].pdf)

- Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. [Link]

- ResearchGate. (n.d.). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. [Link]

- Smith, P. J. (Ed.). (2005). Tin Chemistry: Fundamentals, Frontiers and Applications. John Wiley & Sons. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound (CAS 78-04-6) Supplier for Industrial Use [unilongindustry.com]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. gelest.com [gelest.com]

- 7. Study of thermal degradation mechanisms and stability in poly (vinyl chloride) [ijche.ir]

- 8. journals.pen2print.org [journals.pen2print.org]

- 9. researchgate.net [researchgate.net]

- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. osha.gov [osha.gov]

A Technical Guide to Dibutyltin Maleate: Structure, Properties, and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of dibutyltin maleate (DBTM), an organotin compound with significant industrial and research applications. Synthesizing data from established chemical literature and safety documentation, this document delves into the core chemical and physical properties of DBTM, its mechanisms of action in key applications, and detailed protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is an organometallic compound characterized by a central tin (IV) atom bonded to two n-butyl groups and a maleate dianion.

| Identifier | Value |

| CAS Number | 78-04-6[1][2] |

| IUPAC Name | (Z)-but-2-enedioate;dibutyltin(2+)[1] |

| Molecular Formula | C₁₂H₂₀O₄Sn[1][2] |

| Molecular Weight | 346.99 g/mol [1][2] |

| EC Number | 201-077-5 |

| InChI Key | ZBBLRPRYYSJUCZ-GRHBHMESSA-L[1][3] |

| Synonyms | 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione, Di-n-butyl(maleate)tin[1] |

The precise structure of this compound can be represented in multiple ways, reflecting its potential for both ionic and covalent characteristics. In solution or as a monomer, it is often depicted as a seven-membered heterocyclic ring where the tin atom is covalently bonded to both carboxylate oxygens of the maleate backbone.[3][4] However, its IUPAC name suggests an ionic salt structure. In the solid state, organotin carboxylates can form complex polymeric or oligomeric structures through intermolecular Sn-O coordination. The lack of a readily available public crystal structure determination means its definitive solid-state arrangement remains a subject for further investigation.

Caption: Plausible structures of this compound.

Physicochemical and Thermal Properties

This compound is typically supplied as a white to off-white powder or crystalline solid.[5][6] There is significant variation in the reported melting point across different sources, which may be attributable to the purity of the material or its polymeric form.

| Property | Value | Source(s) |

| Physical State | White powder or crystals | [5][6] |

| Melting Point | 108-113 °C | [6] |

| 110 °C | [7] | |

| 135-140 °C (lit.) | [6][8] | |

| Boiling Point | 324.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.318 g/cm³ | [2] |

| Solubility | Insoluble in water.[6] Soluble in benzene & organic esters; slightly soluble in toluene.[6] | [6] |

| Flash Point | 204 °C | [7] |

No specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data were found in the reviewed literature. Such analyses would be invaluable for quantifying its thermal decomposition profile and understanding its performance limits as a heat stabilizer.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of DBTM.

-

Infrared (IR) Spectroscopy : The IR spectrum of DBTM is characterized by strong absorptions corresponding to the carboxylate group (C=O stretching, typically around 1550-1650 cm⁻¹ for asymmetric and 1300-1400 cm⁻¹ for symmetric stretching), C=C stretching from the maleate backbone (around 1630-1680 cm⁻¹), C-H stretching from the butyl groups (2850-3000 cm⁻¹), and Sn-O bond vibrations (typically in the 400-600 cm⁻¹ region).[9] A reference spectrum is available in the NIST Chemistry WebBook.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show characteristic signals for the butyl chains (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and a singlet for the two equivalent vinyl protons (-CH=CH-) of the maleate moiety.[1]

-

¹³C NMR : The spectrum would display four distinct signals for the butyl carbons, and two signals for the maleate carbons (one for the vinyl carbons and one for the carboxyl carbons).[1]

-

¹¹⁹Sn NMR : Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[10] The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin center, making it a powerful tool for studying the compound's structure in solution.[10][11] The chemical shift range for organotin compounds is very wide.[10]

-

-

Mass Spectrometry (MS) : GC-MS data for DBTM is available, which can be used for identification and analysis of volatile impurities.[1]

Core Applications and Mechanisms of Action

DBTM has two primary industrial applications: as a heat stabilizer for polyvinyl chloride (PVC) and as a condensation catalyst.[3][8]

PVC Heat Stabilization

PVC is notoriously susceptible to thermal degradation during processing, which proceeds via an autocatalytic dehydrochlorination reaction. This process releases HCl and forms conjugated polyene sequences, leading to severe discoloration (yellowing to blackening) and loss of mechanical properties.[5][12]

This compound acts as a highly effective heat stabilizer through a mechanism consistent with the Frye-Horst theory:[13]

-

HCl Scavenging : It readily reacts with and neutralizes any free HCl generated, preventing the acid-catalyzed degradation cascade.[5]

-

Displacement of Labile Chlorines : More importantly, it substitutes the thermally unstable allylic chlorine atoms on the PVC backbone with more stable maleate ester groups. This "mending" of the polymer chain prevents the initiation of the "unzipping" reaction that forms colored polyenes.[13]

-

Dienophilic Activity : The maleate moiety, being a dienophile, can potentially interrupt long polyene sequences via Diels-Alder type reactions, further contributing to color stability.[14]

Caption: PVC stabilization via chlorine substitution and HCl scavenging.

Catalysis

Diorganotin compounds are effective Lewis acid catalysts for various condensation reactions, including esterification, transesterification, and the formation of polyurethanes.[8][12] The catalytic mechanism is generally believed to involve the coordination of the electrophilic tin center to a carbonyl oxygen of the substrate (e.g., a carboxylic acid or ester).[15]

This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[15][16] This lowers the activation energy of the reaction, thereby accelerating the rate of ester formation.[15]

Caption: Lewis acid-catalyzed esterification workflow.

Health, Safety, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as acutely toxic, a severe skin and eye irritant, and is suspected of causing genetic defects and reproductive harm.[1][17]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed.[1][17] |

| H330: Fatal if inhaled.[1][17] | |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][17] |

| Sensitization | H317: May cause an allergic skin reaction.[17] |

| Mutagenicity | H341: Suspected of causing genetic defects.[1][17] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1][17] |

| Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure.[1][17] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects.[17] |

| Toxicological Data | Value | Species/Route |

| LD₅₀ (Oral) | 422 mg/kg | Rat |

| LC₅₀ (Inhalation) | 313 mg/m³ (4 h) | Rat |

| LD₅₀ (Dermal) | > 2,000 mg/kg | Rat |

Data sourced from CDH Fine Chemical MSDS.[17]

Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the reaction of dibutyltin oxide with maleic anhydride.[18]

Objective: To synthesize this compound in high purity.

Materials:

-

Di-n-butyltin oxide (DBTO), high purity (<1% water)

-

Maleic anhydride

-

Cyclohexane (or other inert cycloaliphatic hydrocarbon solvent with B.P. >75 °C)[18]

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Buchner funnel and filtration flask

Procedure:

-

Setup: Assemble the reaction flask with the stirrer, reflux condenser, and a stopper. Ensure the system is dry.

-

Charging Reactants: To the flask, add di-n-butyltin oxide and maleic anhydride in substantially stoichiometric (1:1 molar) amounts.

-

Solvent Addition: Add cyclohexane. A solvent-to-maleic anhydride ratio of approximately 2.5:1 by weight is recommended to ensure solubility at reaction temperature and efficient precipitation upon cooling.[18]

-

Reaction: Begin stirring and heat the mixture to 80-95 °C.[18] Maintain this temperature under reflux with continuous agitation until the reaction is complete (typically indicated by the dissolution of solids and a clear solution).

-

Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Then, cool the flask further in an ice bath (to ~15 °C) to maximize the crystallization of the product.[18]

-

Isolation: Collect the precipitated white crystals by vacuum filtration using a Buchner funnel.

-

Washing & Drying: Wash the crystals on the filter with a small amount of cold cyclohexane to remove any residual soluble impurities. Dry the product under vacuum to a constant weight.

Validation:

-

Determine the melting point of the dried product. A sharp melting point in the range of 136-138 °C indicates high purity.[18]

-

Record an IR spectrum and compare it to a reference spectrum to confirm the identity of the compound.

Protocol: Analytical Quantification of Tin Content

This protocol outlines a method for determining the total tin content in a sample of this compound, adapted from the OSHA method for organotin analysis.[7]

Objective: To quantify the percentage of tin in a DBTM sample via graphite furnace atomic absorption (GFAA).

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

10% Hydrochloric Acid (HCl)

-

Certified 1000 µg/mL Sn standard solution

-

Deionized water

Procedure:

-

Sample Preparation (Digestion): a. Accurately weigh a small amount of the DBTM sample (e.g., 5-10 mg) into a digestion vessel (e.g., 125 mL Phillips flask). b. Add 2 mL of concentrated H₂SO₄ to the vessel in a fume hood. c. Gently heat the vessel. When the solution begins to darken, add 30% H₂O₂ dropwise until the solution becomes and remains clear. d. Allow the vessel to cool completely. e. Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with 10% HCl. This is the stock sample solution.

-

Standard Preparation: a. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL Sn) by serial dilution of the 1000 µg/mL Sn standard with 10% HCl.

-

Analysis: a. Set up the GFAA spectrometer according to the manufacturer's instructions for tin analysis. b. Analyze the series of standards to generate a calibration curve. c. Analyze the prepared sample solution. If necessary, further dilute the stock sample solution with 10% HCl to ensure the reading falls within the linear range of the calibration curve.

-

Calculation: a. Determine the concentration of Sn (µg/mL) in the sample solution from the calibration curve. b. Calculate the total mass of Sn in the original sample, accounting for all dilutions. c. The final result is reported as the weight percentage of Sn in the this compound sample (Theoretical %Sn = 34.20%).[7]

Conclusion

This compound is a functionally versatile organotin compound whose utility is rooted in its distinct chemical reactivity. Its efficacy as a PVC heat stabilizer is well-established, operating through a dual mechanism of acid scavenging and substitution of labile chlorine atoms. As a Lewis acid catalyst, it facilitates important industrial condensation reactions. However, its significant toxicity necessitates stringent handling protocols and safety measures. For researchers, a clear understanding of its structural nuances, physicochemical properties, and established analytical methods is paramount for its effective and safe application in both material science and chemical synthesis.

References

-

Klemchuk, P. Poly(vinyl chloride) Stabilization Mechanisms. ACS Publications. Available at: [Link]

-

This compound | C12H20O4Sn | CID 9906251. (n.d.). PubChem. Available at: [Link]

- Hirshman, J. L., & Breza, E. J. (1970). Process for preparing this compound. U.S. Patent No. 3,522,282. Google Patents.

-

Optimizing PVC Processing with this compound: A Manufacturer's Guide. (n.d.). Available at: [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- Process for preparing this compound. (n.d.). Google Patents.

- Method of preparing dibutyl tin maleate. (n.d.). Google Patents.

-

Dibutyl[(maleoyl)dioxy] tin. (n.d.). NIST WebBook. Available at: [Link]

-

Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. (n.d.). ResearchGate. Available at: [Link]

-

The mechanism and classification of PVC stabilizers. (2022). WSD Chemical. Available at: [Link]

-

Action mechanism and application of different PVC stabilizers. (2023). Available at: [Link]

-

Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Available at: [Link]

-

Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. (n.d.). PMC - PubMed Central. Available at: [Link]

-

The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (2011). ResearchGate. Available at: [Link]

-

119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B)... (n.d.). ResearchGate. Available at: [Link]

-

Catalysis Science & Technology. (n.d.). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

This compound as Sn. (n.d.). OSHA. Available at: [Link]

- Preparation method of dibutyltin oxide and its application in the synthesis of sucralose. (n.d.). Google Patents.

-

This compound|78-04-6. (n.d.). Nantong Jiusheng Chemical Co., Ltd. Available at: [Link]

-

(Sn) Tin NMR. (n.d.). Available at: [Link]

-

NMR Periodic Table: Tin NMR. (n.d.). IMSERC. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Available at: [Link]

-

Di-n-butyl maleate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation... (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

Analytical Method for Development and Validation of Flupirtine Maleate by Reverse-phase High-performance Liquid Chromatography. (n.d.). Available at: [Link]

-

(PDF) A novel analytical method development and validation for the estimation of flupirtine maleate in bulk and tablet dosage form by RP-HPLC. (n.d.). ResearchGate. Available at: [Link]

-

Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 78-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 78-04-6 [chemicalbook.com]

- 7. osha.gov [osha.gov]

- 8. This compound|78-04-6--Nantong Jiusheng Chemical Co., Ltd. [jiushengchem.com]

- 9. Dibutyl[(maleoyl)dioxy] tin [webbook.nist.gov]

- 10. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 12. gelest.com [gelest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. newtopchem.com [newtopchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. reaxis.com [reaxis.com]

- 18. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Dibutyltin Maleate from Maleic Anhydride

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibutyltin maleate, a pivotal organotin compound with extensive applications as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in various chemical processes.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, delves into the detailed reaction mechanism, a robust and validated experimental protocol, characterization techniques, and critical safety considerations. By elucidating the causality behind the experimental choices, this guide aims to equip the reader with the practical and theoretical knowledge required for the successful and safe synthesis of high-purity this compound.

Introduction: The Significance of this compound

Organotin compounds are a class of organometallic compounds containing at least one tin-carbon bond.[4] Among these, this compound (DBTM) stands out for its commercial importance. Its primary application lies in the stabilization of PVC, where it effectively prevents thermal degradation during processing, thereby enhancing the durability and transparency of the final products.[1][3] Furthermore, DBTM serves as an efficient catalyst in esterification and transesterification reactions, finding use in the production of coatings, adhesives, and resins.[1][2]

The synthesis of this compound is typically achieved through the reaction of dibutyltin oxide with maleic anhydride.[5][6] This guide will focus on a well-established and reliable method that ensures a high yield and purity of the final product.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from dibutyltin oxide and maleic anhydride proceeds through a condensation reaction. The lone pair of electrons on the oxygen atom of dibutyltin oxide attacks one of the carbonyl carbons of maleic anhydride. This is followed by the opening of the anhydride ring and subsequent elimination of a water molecule to form the cyclic ester, this compound.

The reaction is typically carried out using substantially stoichiometric amounts of the reactants to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.[5]

Diagram of the Reaction Mechanism:

Caption: Reaction of Dibutyltin Oxide with Maleic Anhydride.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Dibutyltin Oxide ((C4H9)2SnO) | High Purity (≥98%) | Reactant |

| Maleic Anhydride (C4H2O3) | High Purity (≥99%) | Reactant |

| Cyclohexane | Anhydrous | Inert Solvent |

| Reaction Vessel | Glass, with stirrer, thermometer, and condenser | Reaction setup |

| Heating Mantle | - | To control reaction temperature |

| Filtration Apparatus | Buchner funnel, filter paper, vacuum flask | Product isolation |

| Drying Oven | - | To dry the final product |

Step-by-Step Synthesis Procedure

A process for preparing anhydrous this compound involves reacting nearly stoichiometric amounts of maleic anhydride and di-n-butyltin oxide in an inert cycloaliphatic hydrocarbon solvent under anhydrous conditions.[5] This solvent should have a boiling point of at least 75°C, and while the reactants are insoluble, the this compound product is soluble, forming a solution.[5]

-

Solvent and Reactant Addition: To a clean and dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 80 parts by weight of cyclohexane.[5]

-

Initial Heating and Dissolution: Begin stirring and add 39.5 parts (0.405 mole) of maleic anhydride to the solvent.[5] Heat the mixture to 60-65°C to melt the maleic anhydride.[5]

-

Addition of Dibutyltin Oxide: Once the maleic anhydride is molten, begin the portion-wise addition of 99.6 parts (0.400 mole) of di-n-butyltin oxide.[5] The addition should be controlled to maintain the reaction temperature at approximately 75°C and should be completed over a period of about 30 minutes.[5]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 75-80°C for an additional 1-2 hours to ensure the reaction goes to completion.[5]

-

Crystallization: Cool the reaction mixture to 20-25°C.[5] The this compound will crystallize out of the solution.[5] Hold the mixture at this temperature for at least one hour to maximize crystal formation.[5]

-

Isolation of the Product: Filter the crystallized product using a Buchner funnel under vacuum.[5]

-

Washing: Wash the filter cake with a small amount of cold cyclohexane to remove any residual soluble impurities.[5]

-

Drying: Dry the obtained white to off-white powder in a vacuum oven at 50-60°C until a constant weight is achieved.[5]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Quality Control

The synthesized this compound should be characterized to confirm its identity and purity.

| Parameter | Expected Value | Significance |

| Appearance | White to off-white amorphous powder | Initial quality check[1] |

| Melting Point | 135-140°C | Indicator of purity[2] |

| Tin Content (%) | ~34.2% (theoretical) | Confirms stoichiometry[5] |

| Saponification Number | ~323 (theoretical) | Purity and structural integrity[5] |

| Yield (%) | >95% | Efficiency of the reaction[5] |

Further characterization can be performed using spectroscopic techniques:

-

FTIR Spectroscopy: To confirm the presence of characteristic functional groups, such as the ester carbonyl and Sn-O bonds.

-

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): To elucidate the molecular structure and confirm the identity of the compound.[7]

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and require careful handling.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Ventilation: All handling of organotin compounds should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

-

Exposure Response:

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[8][10]

-

Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

-

Inhalation: If inhaled, move the individual to fresh air and seek medical attention.[8]

-

Ingestion: If ingested, seek immediate medical attention.[8][12] Do not induce vomiting.[12]

-

-

Waste Disposal: Dispose of all organotin waste according to institutional and local regulations for hazardous chemical waste.[8]

Conclusion

The synthesis of this compound from maleic anhydride and dibutyltin oxide is a robust and high-yielding process. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers and scientists can reliably produce high-purity this compound for various applications in material science and catalysis. The key to a successful synthesis lies in the careful control of reaction parameters and a thorough understanding of the underlying chemical principles.

References

- US3522282A - Process for preparing this compound - Google P

- This compound (CAS 78-04-6) Supplier for Industrial Use.

- This compound|78-04-6--Nantong Jiusheng Chemical Co., Ltd.

- The Chemical Advantages of Dibutyl Tin Maleate: Stability and C

- ORGANOTIN COMPOUNDS - CDC Stacks.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- This compound Manufacturers, with SDS - Muby Chemicals.

- SAFETY D

- Standard Oper

- CN102503972B - Methyltin maleate and preparation method thereof - Google P

- This compound | C12H20O4Sn | CID 9906251 - PubChem.

- introduction to organotin chemistry - and applic

Sources

- 1. This compound (CAS 78-04-6) Supplier for Industrial Use [unilongindustry.com]

- 2. This compound|78-04-6--Nantong Jiusheng Chemical Co., Ltd. [jiushengchem.com]

- 3. nbinno.com [nbinno.com]

- 4. gelest.com [gelest.com]

- 5. US3522282A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. CN102503972B - Methyltin maleate and preparation method thereof - Google Patents [patents.google.com]

- 7. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. This compound Manufacturers, with SDS [mubychem.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. delvallelab.weebly.com [delvallelab.weebly.com]

- 12. fishersci.fr [fishersci.fr]

Whitepaper: The Catalytic Mechanism of Dibutyltin Maleate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Dibutyltin maleate (DBTM) is a highly effective organotin catalyst employed across a spectrum of industrial and synthetic applications, from polymer production to fine chemical synthesis.[1][2] Its efficacy stems from the unique interplay between the Lewis acidic tin(IV) center, the steric and electronic contributions of the n-butyl groups, and the functional role of the maleate ligand. This guide provides an in-depth exploration of the core catalytic mechanisms of DBTM, focusing primarily on its action in esterification, transesterification, and ring-opening polymerization reactions. We will dissect the mechanistic pathways, supported by experimental evidence, and provide practical insights into its application.

Introduction: The Organotin Catalyst Family

Organotin(IV) compounds, characterized by at least one tin-carbon bond, are a cornerstone of industrial catalysis.[3][4] Their catalytic prowess is largely attributed to the Lewis acidic nature of the tin atom, which allows them to coordinate with and activate substrates containing electronegative atoms like oxygen.[5][6] Within this family, dialkyltin dicarboxylates, such as dibutyltin diacetate and dibutyltin dilaurate, are particularly prominent.[5][7] this compound distinguishes itself through the specific properties conferred by its cyclic dicarboxylate ligand, influencing both its reactivity and stability.

The Heart of the Catalyst: Structure and Core Principles

The catalytic activity of this compound, [(C₄H₉)₂Sn(OOCCH=CHCOO)], is not monolithic but rather a synergy of its structural components.

-

The Tin(IV) Center: The Lewis Acidic Core: The tin atom in DBTM is electrophilic and functions as a classic Lewis acid.[6] It readily coordinates with Lewis bases, most notably the carbonyl oxygen of esters, carboxylic acids, or isocyanates. This coordination polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[6][8]

-

The Butyl Groups: Steric and Electronic Modulators: The two n-butyl groups attached to the tin atom are not mere spectators. Their electron-donating inductive effect modulates the Lewis acidity of the tin center. Furthermore, their steric bulk influences the geometry of the transition state, affecting substrate selectivity and the overall reaction rate.[9]

-

The Maleate Ligand: A Functional Moiety: Unlike simple carboxylate ligands like laurate or acetate, the maleate group is a bidentate ligand, forming a stable seven-membered ring with the tin atom.[10] This structure imparts a degree of conformational rigidity. The reactivity of organotin catalysts can be significantly influenced by the nature of the leaving group (the carboxylate ligand); more labile ligands can lead to enhanced catalytic rates.[11]

The Primary Mechanism: Lewis Acid Catalysis in (Trans)esterification

The most prevalent mechanism for DBTM in esterification and transesterification reactions is the Lewis acid pathway.[6] This process involves the coordination of the catalyst to the ester's carbonyl group, activating it for attack by an alcohol.[11]

Catalytic Cycle Steps:

-

Coordination: The Lewis acidic tin center of DBTM coordinates to the carbonyl oxygen of the substrate ester (RCOOR'). This reversible step activates the ester.[6][11]

-

Nucleophilic Attack: An alcohol molecule (R''OH) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate where both alkoxy groups (-OR' and -OR'') are coordinated in the vicinity of the tin atom.[12]

-

Intermediate Collapse & Proton Transfer: The tetrahedral intermediate is unstable and collapses. A proton is transferred from the incoming alcohol moiety to the leaving group. This step is often facilitated by the local environment. The original alkoxy group (-OR') is eliminated as an alcohol (R'OH).

-

Product Release & Catalyst Regeneration: The newly formed ester (RCOOR'') dissociates from the tin center, regenerating the active DBTM catalyst, which is then free to participate in another cycle.

The diagram below illustrates this fundamental catalytic cycle.

Caption: Figure 1: Lewis Acid-Catalyzed Transesterification Cycle

Coordination-Insertion Mechanism in Ring-Opening Polymerization (ROP)

For the polymerization of cyclic esters like ε-caprolactone, DBTM can operate via a "coordination-insertion" mechanism. This pathway is particularly relevant for forming biodegradable polyesters.[13]

-

Initiation/Exchange: The reaction is often initiated by an alcohol or water molecule, which reacts with DBTM to form a tin alkoxide or hydroxide species, creating a reactive Sn-O bond.

-

Coordination: The cyclic ester (monomer) coordinates to the Lewis acidic tin center through its carbonyl oxygen.

-

Insertion: The coordinated monomer is inserted into the Sn-O bond. The acyl-oxygen bond of the cyclic ester cleaves, and the ester opens, extending the chain now attached to the tin atom.

-

Propagation: Steps 2 and 3 repeat, with new monomer units coordinating and inserting, thereby propagating the polymer chain.

The following diagram outlines the key stages of this process.

Caption: Figure 2: Coordination-Insertion ROP Mechanism

Experimental Validation and Protocols

Elucidating these mechanisms requires a combination of kinetic analysis and spectroscopic studies.

Comparative Catalytic Activity

The choice of ligands on the tin atom significantly impacts catalytic efficiency. Data shows that for esterification reactions, the order of reactivity can vary based on the specific substrates and conditions.[3][6]

| Catalyst | Typical Substrate | Relative Activity | Key Feature | Reference |

| This compound | Polyesters, PVC | High | Cyclic ligand structure | [1][14] |

| Dibutyltin Diacetate | Urethanes, Esters | Very High | Labile acetate groups | [3][11] |

| Dibutyltin Dilaurate | Urethanes, Silicones | High | Long alkyl chains for solubility | [3][5] |

| Dibutyltin Oxide | Transesterification | High | Forms carboxylates in situ | [3][15] |

Table 1: Comparative Activity of Dibutyltin Catalysts.

Experimental Protocol: Kinetic Analysis of Transesterification

This protocol outlines a general method for monitoring the progress of a DBTM-catalyzed transesterification reaction to determine reaction kinetics.

Objective: To determine the rate of conversion of methyl benzoate to butyl benzoate using butan-1-ol, catalyzed by DBTM.

Materials:

-

Methyl benzoate

-

Butan-1-ol (anhydrous)

-

This compound (DBTM)

-

Toluene (anhydrous, as solvent)

-

Dodecane (as internal standard for GC analysis)

-

Nitrogen gas supply

-

Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and thermometer/septum.

Procedure:

-

Reactor Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen atmosphere to exclude moisture.

-

Charge Reactants: To the flask, add methyl benzoate (1.0 eq), butan-1-ol (3.0 eq), toluene, and dodecane (0.1 eq, internal standard).

-

Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120 °C).

-

Initiation: Once the temperature is stable, inject the DBTM catalyst (e.g., 0.5 mol% relative to the ester) into the reaction mixture using a syringe. This marks time t=0.

-

Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture via a syringe through the septum. Immediately quench the sample in a vial containing chilled solvent to halt the reaction.

-

Analysis: Analyze the quenched samples by Gas Chromatography (GC). Identify and quantify the peaks for methyl benzoate, butyl benzoate, and the internal standard.

-

Data Processing: Calculate the concentration of the reactant and product at each time point relative to the internal standard. Plot the concentration of methyl benzoate versus time to determine the reaction rate and order.

Caption: Figure 3: Workflow for Kinetic Analysis of Catalysis

Conclusion

The catalytic action of this compound is a sophisticated process governed by the principles of Lewis acid-base chemistry. Its ability to coordinate with and activate carbonyl-containing substrates makes it a versatile and efficient catalyst for critical reactions like transesterification and ring-opening polymerization. By understanding the fundamental coordination-activation and coordination-insertion mechanisms, researchers can better predict its behavior, optimize reaction conditions, and design novel synthetic pathways for advanced materials and pharmaceuticals.

References

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Gelest. [Link]

-

Ghazi, A. A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

-

ChemNotch. (2025). Dibutyltin Diacetate as a Catalyst for Transesterification Reactions. [Link]

-

Azam, M., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Organometallic Chemistry. [https://www.sciencepublishinggroup.com/journal/paperinfo?journalid=2 органиometallic&doi=10.11648/j.ijoc.20230901.12]([Link] органиometallic&doi=10.11648/j.ijoc.20230901.12)

-

Yusof, E. N. M., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. [Link]

-

Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. [Link]

- Fuerst, T. R., et al. (2018). Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).

-

Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Molecules. [Link]

-

ResearchGate. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. [Link]

-

Synthesis Workshop. (2025). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. [Link]

-

da Silva, M. B., et al. (2015). Organotin(IV) compounds as catalysts for (trans)esterification reactions: a review. Catalysis Science & Technology. [Link]

-

Rashid, U., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC Advances. [Link]

-

Sardon, H., et al. (2015). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Macromolecules. [Link]

-

Devendra, R., et al. (2015). Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. Journal of Molecular Catalysis A: Chemical. [Link]

-

LookChem. (n.d.). This compound (CAS 78-04-6) Supplier for Industrial Use. [Link]

-

ResearchGate. (2025). Microwave-assisted heterogeneous esterification of dibutyl maleate: Optimization using Response Surface Methodology. [Link]

-

BDMAEE. (2025). Dibutyltin dilaurate d-12 catalyst, formulated to maximize reaction efficiency and minimize processing time. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters. [Link]

-

MDPI. (2022). Ligand Functionality-Dependent Performance of Organotin Carboxylate Resists. Nanomaterials. [Link]

-

Polish Chemical Society. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Chemistry, Didactics, Ecology, Metrology. [Link]

-

Wikipedia. (n.d.). Transesterification. [Link]

Sources

- 1. This compound (CAS 78-04-6) Supplier for Industrial Use [unilongindustry.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. gelest.com [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdmaee.net [bdmaee.net]

- 9. escholarship.org [escholarship.org]

- 10. This compound | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. newtopchem.com [newtopchem.com]

- 12. Transesterification - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]

- 15. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

The Toxicological Profile of Dibutyltin Maleate: An In-depth Technical Guide

Abstract

Dibutyltin maleate (DBTM), an organotin compound with the chemical formula C₁₂H₂₀O₄Sn, is utilized primarily as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions.[1] Despite its industrial importance, DBTM and other dibutyltin (DBT) compounds pose significant toxicological risks. This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its chemical properties, toxicokinetics, and multi-organ toxicity. We delve into the molecular mechanisms underpinning its immunotoxic, hepatotoxic, and neurotoxic effects, and critically evaluate the existing data on its genotoxic and carcinogenic potential. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the hazards associated with DBTM and to guide future research and safety assessments.

Chemical Identity and Physicochemical Properties

This compound is a white amorphous powder with a molecular weight of 346.99 g/mol .[2][3] Its chemical structure consists of a central tin atom double-bonded to two butyl groups and also forming ester linkages with maleic acid.

| Property | Value | Reference |

| CAS Number | 78-04-6 | [2][4] |

| Molecular Formula | C₁₂H₂₀O₄Sn | [2][4] |

| Molecular Weight | 346.99 g/mol | [2][4] |

| Appearance | White amorphous powder | [2][5] |

| Melting Point | 135-140 °C | [2] |

| Boiling Point | 324.1 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; soluble in benzene, acetone, ethanol, and organic esters. | [5][6] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies on this compound are limited. However, data from other organotin compounds, particularly tributyltin (TBT), provide valuable insights as TBT is metabolized to dibutyltin (DBT) in vivo.[4][7][8]

-

Absorption: Organotin compounds can be absorbed through the gastrointestinal tract, skin, and respiratory system.[9] Dermal absorption is a significant route of exposure, with dibutyltin compounds capable of causing skin burns and itching that is slow to heal.[5]

-

Distribution: Following absorption, dibutyltin compounds are distributed throughout the body. The liver is a primary target organ for accumulation and metabolism.[9][10]

-

Metabolism: The metabolism of dibutyltin compounds is believed to be mediated by the cytochrome P450 enzyme system in the liver.[2] This metabolic process can influence the compound's toxicity.

Mechanisms of Toxicity

The toxicity of dibutyltin compounds is multifaceted, affecting several organ systems through various molecular mechanisms. The dibutyltin moiety is considered the primary driver of its toxic effects.[11]

Immunotoxicity

Dibutyltin compounds are potent immunotoxicants, with the thymus being a primary target.[7][12] The core mechanism involves the induction of apoptosis (programmed cell death) in thymocytes and lymphocytes, leading to thymus atrophy and immunosuppression, particularly affecting cell-mediated immunity.[12][13]

Key mechanistic events in dibutyltin-induced immunotoxicity include:

-

Induction of Oxidative Stress: Exposure to organotins can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[14]

-

Mitochondrial Dysfunction: Dibutyltin compounds can disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[14]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Dibutyltin compounds have been shown to activate caspase-3, a key executioner caspase.[14]

-

Disruption of Glucocorticoid Receptor Function: Dibutyltin can inhibit the binding of ligands to the glucocorticoid receptor (GR) and its subsequent transcriptional activity.[15] This interference with GR function can disrupt the modulation of the immune system.[15]

Caption: Proposed signaling pathway for dibutyltin-induced immunotoxicity.

Hepatotoxicity

Dibutyltin compounds are known to cause liver damage (hepatotoxicity).[7][8] The mechanism is linked to their metabolism in the liver.

Studies have shown that the hepatotoxicity of dibutyltin dichloride is enhanced by pretreatment with phenobarbital, an inducer of cytochrome P450 enzymes.[2] This suggests that metabolic activation by cytochrome P450 plays a role in the hepatotoxic effects of dibutyltin compounds.[2] The resulting metabolites may be more reactive and capable of causing cellular damage in the liver. Dibutyltin compounds have also been shown to produce bile duct damage in animal models.[7]

Neurotoxicity

While generally considered less potent neurotoxicants than trialkyltins, dibutyltin compounds still exhibit significant neurotoxic effects.[7] In vitro studies have demonstrated that dibutyltin can inhibit neurite outgrowth and cause neuronal cell death at low concentrations.[6] Developmental exposure to dibutyltin has been shown to increase apoptotic cell death in the neocortex and hippocampus of offspring in animal studies.[6]

The proposed mechanisms for dibutyltin-induced neurotoxicity include:

-

Induction of Apoptosis: Similar to its effects on immune cells, dibutyltin can trigger apoptosis in neuronal cells.[3]

-

Oxidative Stress: The generation of reactive oxygen species is also implicated in the neurodegenerative changes caused by organotins.[3]

Acute and Chronic Toxicity

This compound is classified as having high acute toxicity via inhalation and moderate acute toxicity via oral ingestion.[16]

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat (male) | 422 mg/kg | [16] |

| Inhalation LC₅₀ | Rat (male) | 313 mg/m³ (4 h) | [16] |

| Dermal LD₅₀ | Rat (male and female) | > 2,000 mg/kg | [16] |

Subchronic exposure to dibutyltin compounds can lead to toxic responses in the central nervous, immune, and renal systems, as well as the liver and bile duct.[5]

Genotoxicity and Carcinogenicity

The genotoxicity of this compound is not definitively established, with some conflicting reports for dibutyltin compounds in general.

-

Genotoxicity: Some studies suggest that dibutyltin compounds have the potential to be genotoxic. Dibutyltin dichloride was reported to be clastogenic in a mouse micronucleus assay at a dose that also caused some lethality.[17] However, other studies on dibutyltin diacetate did not find it to be mutagenic in a large battery of assays, although it did produce base-pair substitutions in one bacterial strain.[7] Overall, the category of dibutyltin compounds is often considered to be genotoxic.[11]

-

Carcinogenicity: There is no specific data on the carcinogenicity of this compound. A bioassay conducted by the National Cancer Institute on dibutyltin diacetate found no conclusive evidence for its carcinogenicity in male Fischer 344 rats or in B6C3F1 mice of either sex.[18] The evaluation for female rats was inconclusive due to the loss of tissues.[18]

Reproductive and Developmental Toxicity

Dibutyltin compounds are considered to be toxic for reproduction.[8] Developmental exposure to dibutyltin has been associated with an increased incidence of fetal malformations at low doses in experimental studies with various dibutyltin compounds.[11]

Experimental Protocols

The assessment of this compound toxicity relies on standardized in vitro and in vivo assays, many of which are outlined in the OECD Guidelines for the Testing of Chemicals.[19]

In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical.

Workflow for In Vitro Genotoxicity Testing

Caption: A typical workflow for in vitro genotoxicity assessment.

Step-by-Step Methodology: In Vitro Micronucleus Test (adapted from OECD TG 487)

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) and maintain in appropriate culture conditions.

-

Exposure: Treat cell cultures with a range of concentrations of this compound, including a vehicle control and a positive control, for a defined period (e.g., 3-6 hours with metabolic activation, or a longer period without).

-

Recovery: After exposure, wash the cells and culture them for a period sufficient to allow for chromosome or spindle damage to lead to the formation of micronuclei in interphase cells.

-

Harvest and Staining: Harvest the cells, and stain the cytoplasm and nuclei using a fluorescent dye (e.g., acridine orange or DAPI).

-

Scoring: Analyze at least 2000 cells per concentration for the presence of micronuclei under a fluorescence microscope.

-

Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the vehicle control.

Analytical Determination in Biological Matrices

The analysis of dibutyltin compounds in biological samples typically requires derivatization to increase their volatility for gas chromatography (GC) analysis.

Step-by-Step Methodology: GC-MS Analysis of Dibutyltin

-

Sample Preparation and Extraction: Homogenize the biological tissue (e.g., liver). Extract the organotin compounds using an appropriate solvent, often in the presence of a complexing agent like tropolone.[20]

-

Derivatization: Convert the non-volatile dibutyltin species into volatile derivatives. This is commonly achieved through ethylation with sodium tetraethylborate or pentylation using a Grignard reagent.[20][21]

-

Cleanup: Purify the derivatized extract to remove interfering substances, for example, using a Florisil column.[20]

-

GC-MS Analysis: Inject the purified extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the different organotin compounds, and the MS provides sensitive and specific detection and quantification.[20][21]

Conclusion

This compound is a compound of significant toxicological concern. Its immunotoxicity, mediated by the induction of apoptosis in immune cells, is a particularly prominent effect. Furthermore, it poses risks of hepatotoxicity and neurotoxicity. While the data on its genotoxic and carcinogenic potential are not fully conclusive, there is sufficient evidence to warrant a high degree of caution in its handling and use. This guide highlights the need for further research to fill the existing data gaps, particularly concerning the specific toxicokinetics and long-term health effects of this compound. A thorough understanding of its toxicological profile is essential for implementing appropriate safety measures and regulatory controls to protect human health and the environment.

References

-

LookChem. (n.d.). Cas 78-04-6, this compound. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. Retrieved from [Link]

- Sharma, N., & Singh, S. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology and Environmental Safety, 104, 138-145.

- Penninks, A. H., & Seinen, W. (1989). Mechanisms of dialkyltin induced immunopathology. Toxicology and Applied Pharmacology, 100(2), 263-271.

-

Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dibutyltin compounds). Retrieved from [Link]

- Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.

- Jenkins, S. M., Ehman, K., & Barone, S. (2004). Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo. Developmental Brain Research, 151(1-2), 1-12.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service.

- Jin, M. H., Song, P. L., Li, N., Li, X. J., & Chen, J. J. (2012). A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats.

- Appel, K. E. (2004). Organotin Compounds: Toxicokinetic Aspects. Drug Metabolism Reviews, 36(3-4), 763-786.

-

Henschler, D. (2004). Organotin Compounds: Toxicokinetic Aspects. ResearchGate. Retrieved from [Link]

- National Toxicology Program. (1979). Bioassay of Dibutyltin Diacetate for Possible Carcinogenicity (CAS No. 1067-33-0). (NTP Technical Report Series No. 183). U.S.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).

- Chiapponi, F., Zampieri, D., & Onor, M. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Talanta, 77(4), 1359-1365.

- Centineo, G., Rodríguez-González, P., & Iglesias, J. I. (n.d.).

- Gumy, C., & Odermatt, A. (2008). Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production. PloS one, 3(10), e3545.

-

Jenkins, S. M., Ehman, K., & Barone, S., Jr. (2004). Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo. Scilit. Retrieved from [Link]

- Ueno, S., Susa, N., Furukawa, Y., & Sugiyama, M. (1994). Comparison of hepatotoxicity caused by mono-, di- and tributyltin compounds in mice. Archives of toxicology, 68(3), 183–187.

-

Appel, K. E. (2004). Organotin Compounds: Toxicokinetic Aspects. Researcher.Life. Retrieved from [Link]

- Pereira, B. F., Pinho, M., & Sousa, A. C. A. (2017). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers in Endocrinology, 8, 185.

-

Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

- US/ICCA. (2006).

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

- National Institute for Occupational Safety and Health (NIOSH). (1976).

-

European Chemicals Agency (ECHA). (n.d.). OECD and EU test guidelines. Retrieved from [Link]

-

Unilong. (n.d.). This compound (CAS 78-04-6) Supplier for Industrial Use. Retrieved from [Link]

Sources

- 1. This compound (CAS 78-04-6) Supplier for Industrial Use [unilongindustry.com]

- 2. Role of cytochrome P450 in hepatotoxicity induced by di- and tributyltin compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Mechanisms of dialkyltin induced immunopathology. | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]